N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylbenzohydrazide
Description
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-methylbenzohydrazide is a hydrazide derivative featuring a methylidene-linked 4-hydroxy-3-methoxyphenyl group and a 2-methylbenzoyl moiety. This compound’s structural uniqueness arises from the synergistic combination of:
- A hydrazide functional group (–CONHNH–), enabling covalent interactions with biological targets.
- A methoxy-hydroxyphenyl substituent, which enhances solubility and redox activity.
- A methyl-substituted benzoyl group, influencing steric and electronic properties.
These features make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or DNA via intercalation or covalent bonding .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-5-3-4-6-13(11)16(20)18-17-10-12-7-8-14(19)15(9-12)21-2/h3-10,19H,1-2H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDXUAWNMMUDFV-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylbenzohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the product precipitates out, which is then filtered, washed, and dried.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylbenzohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its role as a corrosion inhibitor, where it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, its mechanism may involve the inhibition of specific enzymes or the scavenging of free radicals, contributing to its antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and their implications:
| Compound Name | Key Structural Features | Unique Properties | Reference |
|---|---|---|---|
| Target Compound | 4-Hydroxy-3-methoxyphenyl, 2-methylbenzoyl, hydrazide | Enhanced solubility from hydroxyl/methoxy groups; potential DNA intercalation | |
| N'-[(E)-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)Methylidene]-2-{[5-(4-tert-Butylphenyl)-4-Ethyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide | Bromo substituent, triazole-sulfanyl group | Increased electrophilicity (Br); triazole enhances antimicrobial activity | |
| N'-[(E)-(4,5-Dimethoxy-2-Nitrophenyl)Methylidene]-3,5-Dihydroxybenzohydrazide | Nitro and dimethoxy groups on phenyl ring | High redox activity; nitro group stabilizes charge transfer interactions | |
| N'-[(E)-(2,4-Dihydroxyphenyl)Methylidene]-2-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]Acetohydrazide | Dual hydroxyl groups, triazole-sulfanyl moiety | Antioxidant properties; improved metal chelation | |
| N'-[(E)-(4-Methoxyphenyl)Methylidene]-2-Phenylquinoline-4-Carbohydrazide | Quinoline core, methoxyphenyl group | Strong fluorescence; intercalation with DNA via planar quinoline |
Chemical Reactivity
Reactivity trends are summarized below:
| Reaction Type | Target Compound | Similar Compounds | Key Differences |
|---|---|---|---|
| Oxidation | Methoxy group resists oxidation; hydroxyl group oxidizes to quinone | Bromo or nitro substituents () undergo faster oxidation due to electron-withdrawing effects | |
| Reduction | Hydrazide group reducible to amine | Triazole rings () are stable under mild reduction | |
| Nucleophilic Substitution | Limited by steric hindrance from methyl group | Halogenated analogs () show higher reactivity |
Biological Activity
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylbenzohydrazide, a Schiff base compound, has gained attention in recent years due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties based on various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 284.31 g/mol. Its structure features a hydrazone linkage, which is significant for its biological interactions.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O3 |
| Molecular Weight | 284.31 g/mol |
| InChIKey | PLBWFBQDQGJMBT-LICLKQGHSA-N |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-methylbenzohydrazide. The reaction conditions often include solvents like methanol or ethanol, with the process yielding a solid product that can be purified by recrystallization.
Antioxidant Activity
Studies have indicated that Schiff bases, including this compound, exhibit significant antioxidant properties. This activity is attributed to the presence of hydroxyl and methoxy groups in the aromatic rings, which can scavenge free radicals effectively.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.
Anticancer Potential
The anticancer properties of this compound have been explored in vitro. In one study, the compound was tested against several cancer cell lines such as HeLa and MCF-7. Results indicated that it inhibited cell proliferation significantly, potentially through apoptosis induction.
Enzyme Inhibition
This compound also exhibits enzyme inhibitory activities. For example, it has been reported to inhibit certain enzymes involved in cancer progression and inflammation, making it a candidate for further drug development.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various Schiff bases, including our compound, using DPPH radical scavenging assays. The results indicated a strong correlation between the structural features and antioxidant potency.
- Antimicrobial Testing : In vitro assays showed that this compound had minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cytotoxicity Assays : Research involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylbenzohydrazide, and how is its purity confirmed?
Methodological Answer: The compound is synthesized via condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-methylbenzohydrazide under reflux conditions in ethanol, achieving yields >80% . Critical parameters include maintaining a 1:1 molar ratio of reactants, reaction temperatures of 50–60°C, and reflux durations of 4–6 hours. Purity is confirmed using:
- IR spectroscopy : Peaks at ~1609 cm⁻¹ (C=N) and ~1678 cm⁻¹ (C=O-NH) confirm hydrazone formation .
- ¹H NMR : Signals at δ 8.32 (s, 1H, N=CH) and δ 3.85 (s, 3H, OCH₃) validate the structure .
- Elemental analysis : Carbon and nitrogen percentages are cross-checked against calculated values (e.g., C: 57.68%, Found: 57.83%) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or acetone-d₆ resolve aromatic protons and confirm stereochemistry .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O-H at ~3583 cm⁻¹, N-H at ~3188 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) under optimized mobile phases (e.g., acetonitrile/water gradients) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic conditions (e.g., temperature, solvent) to optimize yields?
Methodological Answer: Discrepancies in reaction conditions (e.g., 50–60°C vs. reflux ) require systematic optimization:
- Design of Experiments (DoE) : Vary temperature, solvent (ethanol vs. methanol), and catalyst presence to identify yield-maximizing conditions.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to determine rate-limiting steps .
- Solvent Polarity Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but risk side reactions .
Q. How does crystallographic data (e.g., SHELX refinement) elucidate the compound’s supramolecular interactions?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:
- Hydrogen-bonding networks : Infinite chains via O-H···N interactions (e.g., bond lengths ~2.8 Å) stabilize the crystal lattice .
- Weak interactions : C-F···π or π-π stacking (3.5–4.0 Å) contribute to packing efficiency .
- Unit cell parameters : Orthorhombic systems (e.g., a = 8.2540 Å, Z = 8) are common for hydrazide derivatives .
Q. What computational strategies (e.g., molecular docking, DFT) predict biological activity and binding modes?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulates interactions with targets like acetylcholinesterase (AChE) or cancer-related kinases, prioritizing residues (e.g., Trp286 in AChE) for hydrogen bonding .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4 eV) to predict reactivity .
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.5, BBB permeability) for drug-likeness .
Q. How do reaction mechanisms differ when modifying substituents (e.g., methoxy vs. halogen groups)?
Methodological Answer:
- Electrophilic Substitution : Electron-donating groups (e.g., -OCH₃) activate the aromatic ring, favoring electrophilic attacks at para positions .
- Nucleophilic Reactivity : The hydrazide moiety (-NH-N=C) participates in cyclocondensation with ketones to form triazoles or oxadiazoles under acidic conditions .
- Halogen Effects : Bromo or chloro substituents enhance lipophilicity (logP +0.5) but may reduce aqueous solubility .
Q. What methodologies validate the compound’s mechanism of action in biological assays (e.g., enzyme inhibition)?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values against AChE (e.g., Ellman’s method) with positive controls (e.g., donepezil) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd ~µM range) and stoichiometry .
- Western Blotting : Evaluates downstream effects (e.g., caspase-3 activation in apoptosis assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
